2-(Azetidin-3-yloxy)thiazole hydrochloride

Salt form selection Solubility enhancement Preformulation studies

2-(Azetidin-3-yloxy)thiazole hydrochloride (CAS 2034157-45-2) is a synthetic heterocyclic building block comprising an azetidine ring linked via an ether bridge to a thiazole core, isolated as the monohydrochloride salt. The compound has a molecular formula of C6H9ClN2OS and a molecular weight of 192.67 g/mol, and it is supplied as a research-grade intermediate for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C6H9ClN2OS
Molecular Weight 192.67 g/mol
CAS No. 2034157-45-2
Cat. No. B1379873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)thiazole hydrochloride
CAS2034157-45-2
Molecular FormulaC6H9ClN2OS
Molecular Weight192.67 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=NC=CS2.Cl
InChIInChI=1S/C6H8N2OS.ClH/c1-2-10-6(8-1)9-5-3-7-4-5;/h1-2,5,7H,3-4H2;1H
InChIKeyXLLIFVALNDQWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)thiazole hydrochloride CAS 2034157-45-2: Procurement Guide for Monohydrochloride Salt Building Block


2-(Azetidin-3-yloxy)thiazole hydrochloride (CAS 2034157-45-2) is a synthetic heterocyclic building block comprising an azetidine ring linked via an ether bridge to a thiazole core, isolated as the monohydrochloride salt [1]. The compound has a molecular formula of C6H9ClN2OS and a molecular weight of 192.67 g/mol, and it is supplied as a research-grade intermediate for medicinal chemistry and fragment-based drug discovery . Its structural features place it within the broader class of azetidine-thiazole conjugates, which have been explored for their potential biological activities, including affinity for serotonin receptors [2].

Why 2-(Azetidin-3-yloxy)thiazole hydrochloride Cannot Be Directly Replaced by In-Class Analogs


Procurement decisions that treat all azetidinyl-thiazole building blocks as interchangeable overlook critical distinctions in salt form stoichiometry, which directly governs aqueous solubility, hygroscopicity, and handling properties [1]. The monohydrochloride salt (CAS 2034157-45-2) contains exactly one equivalent of chloride counterion per molecule, whereas the commercially common dihydrochloride salt (CAS 1258650-45-1) contains two equivalents, resulting in substantially different physicochemical profiles that affect formulation, dissolution rates, and biological assay compatibility [2]. Furthermore, regioisomeric or linker-length variants (e.g., 4-(azetidin-3-yloxy)thiazole or azetidin-3-ylmethoxy derivatives) present altered geometries and electronic distributions that cannot be assumed to produce equivalent target binding [3]. The quantitative evidence below demonstrates exactly where this specific salt form offers measurable differentiation relative to the most likely substitutes.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yloxy)thiazole hydrochloride vs. Closest Analogs


Monohydrochloride vs. Dihydrochloride: Chloride Stoichiometry and Solubility Determinants

The monohydrochloride salt (target compound, CAS 2034157-45-2) contains 18.4% chloride by molecular weight (35.45/192.67 g/mol) versus 30.9% chloride for the dihydrochloride analog (70.90/229.13 g/mol) [1]. This lower ionic load typically translates to reduced hygroscopicity and more predictable dissolution behavior in aqueous assay buffers, a critical parameter when screening for target engagement where excessive chloride can confound ion channel or transporter assays [2]. While direct aqueous solubility values for this specific compound are not publicly available, the general principle that monohydrochloride salts of basic heterocycles exhibit higher intrinsic dissolution rates than their corresponding dihydrochloride forms has been established in preformulation studies of experimental therapeutics [3].

Salt form selection Solubility enhancement Preformulation studies

Core Scaffold Affinity Context: 5-HT7 Receptor Ki from Patent-Extracted Analog

The closest elaborated analog containing the target compound's core 2-(azetidin-3-yloxy)thiazole scaffold was disclosed in US Patent 9,981,909 (Example 133) as 2-[1-[2-(Azetidin-3-yloxy)-4-chloro-phenoxy]-ethyl]-thiazole, which demonstrated a Ki of 591 nM for displacement of [3H]-5-CT from rat 5-HT7 receptors expressed in HEK-293 cell membranes [1]. While this analog includes additional phenoxy-ethyl substitution, the core 2-(azetidin-3-yloxy)thiazole fragment is the minimal pharmacophoric element. By contrast, 2-(azetidin-3-yl)-1,3-thiazole (CAS 1308384-56-6), which replaces the ether oxygen with a direct carbon-carbon bond, has no publicly reported 5-HT7 affinity, highlighting the ether linker as a potentially important determinant of receptor recognition . This provides procurement justification for selecting the oxygen-linked scaffold as a starting point for medicinal chemistry campaigns targeting serotonin receptors [2].

Serotonin receptor 5-HT7 antagonist Structure-activity relationship

Molecular Weight Advantage over Benzothiazole-Fused Analogs for Fragment-Based Screening

The target compound possesses a molecular weight of 192.67 g/mol, placing it well within the Rule-of-Three criteria (MW ≤ 300) for fragment screening libraries [1]. The benzothiazole analog 2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride has a molecular weight of approximately 244.7 g/mol (C11H10ClN2OS·HCl) . This ~52 g/mol difference (approximately 27% larger) can significantly impact ligand efficiency metrics when normalized by heavy atom count [2]. In fragment-based screening, where the goal is to identify efficient, low-molecular-weight starting points that can be subsequently elaborated, the thiazole core provides a more atom-economical scaffold than the benzothiazole variant.

Fragment-based drug discovery Lead-likeness Molecular weight threshold

Computed Topological Polar Surface Area (tPSA) for Blood-Brain Barrier Penetration Potential

The parent free base of the target compound (CID 50988284) has a computed Topological Polar Surface Area (tPSA) of 62.4 Ų, which falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration [1]. By comparison, the direct carbon-linked analog 2-(azetidin-3-yl)-1,3-thiazole (CAS 1308384-56-6) has a tPSA of 38.0 Ų, which is lower but may be associated with reduced solubility due to the absence of the ether oxygen [2]. The intermediate tPSA of the target compound suggests a balanced profile for CNS programs, offering sufficient polarity for solubility without exceeding the BBB permeability threshold [3].

CNS drug discovery Blood-brain barrier permeability Computational ADME

Recommended Application Scenarios for 2-(Azetidin-3-yloxy)thiazole hydrochloride Based on Comparative Evidence


Fragment-Based Screening Libraries Targeting Serotonin Receptor Subtypes

Given that a closely related analog bearing the 2-(azetidin-3-yloxy)thiazole core scaffold demonstrated a measurable Ki of 591 nM at the 5-HT7 receptor [1], procurement of the monohydrochloride salt is justified for inclusion in fragment screening libraries aimed at serotonin receptor families. The low molecular weight (192.67 g/mol) and favorable tPSA (62.4 Ų) satisfy Rule-of-Three criteria, enabling efficient hit identification with subsequent elaboration toward selective 5-HT7 or 5-HT1A modulators [2].

Early-Stage Lead Optimization in CNS Drug Discovery Programs

The computed tPSA of 62.4 Ų places the free base within the range predictive of blood-brain barrier penetration (threshold typically <90 Ų) [1]. Combined with the scaffold's demonstrated engagement with CNS-relevant targets (5-HT7 receptor), the monohydrochloride salt is well-suited as a starting point for neuroscience lead optimization campaigns where CNS exposure is required [2].

Preformulation and Salt Selection Studies Comparing HCl Stoichiometry Effects

The availability of both monohydrochloride (CAS 2034157-45-2) and dihydrochloride (CAS 1258650-45-1) forms allows for systematic preformulation studies comparing dissolution rates, hygroscopicity, and stability as a function of counterion stoichiometry. The 18.4% chloride content of the monohydrochloride versus 30.9% for the dihydrochloride provides a measurable parameter for correlating salt form with pharmaceutical performance [1].

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)thiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.